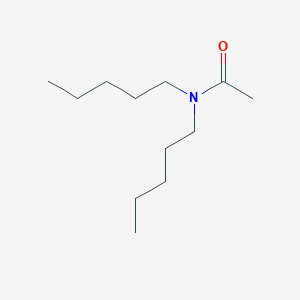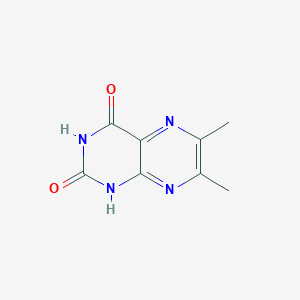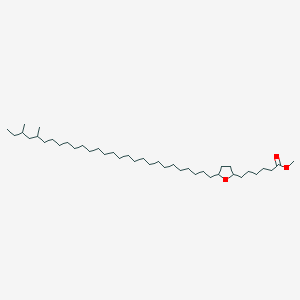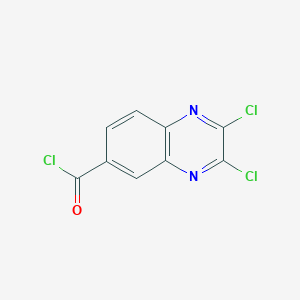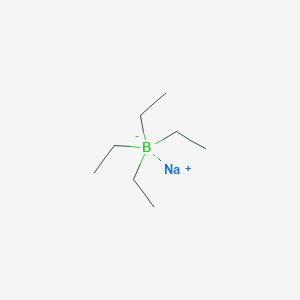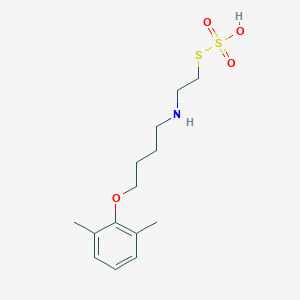
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiosulfate derivative that is synthesized through a specific method and has been found to possess unique biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate is not fully understood. However, it has been found to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, it has been found to enhance the activity of certain enzymes involved in wound healing.
Biochemische Und Physiologische Effekte
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has been found to possess unique biochemical and physiological effects. It has been shown to increase the levels of certain antioxidants in the body, such as glutathione and superoxide dismutase. It has also been found to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been found to enhance the activity of certain enzymes involved in wound healing, such as matrix metalloproteinases.
Vorteile Und Einschränkungen Für Laborexperimente
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, there are also some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for the study of S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and oxidative stress-related diseases. Another direction is to study its potential use in agriculture, particularly in the development of sustainable and environmentally friendly crop production methods. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and efficient synthesis methods.
Synthesemethoden
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2,6-xylenol with butylamine to form 4-(2,6-xylyloxy)butylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. Finally, the dithiocarbamate is reacted with hydrogen peroxide and sulfuric acid to produce S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate.
Wissenschaftliche Forschungsanwendungen
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve wound healing and reduce oxidative stress. In agriculture, S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has been found to enhance plant growth and increase crop yield. In environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Eigenschaften
CAS-Nummer |
19143-02-3 |
|---|---|
Produktname |
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate |
Molekularformel |
C14H23NO4S2 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
1,3-dimethyl-2-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-6-5-7-13(2)14(12)19-10-4-3-8-15-9-11-20-21(16,17)18/h5-7,15H,3-4,8-11H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
PAZPQHOQBVNIIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCCCNCCSS(=O)(=O)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCCCCNCCSS(=O)(=O)O |
Synonyme |
2-[4-(2,6-Xylyloxy)butyl]aminoethanethiol sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



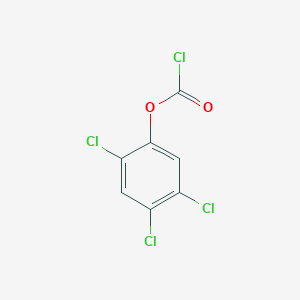
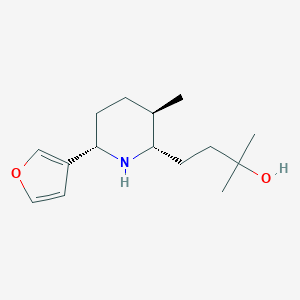
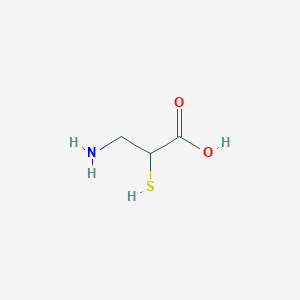
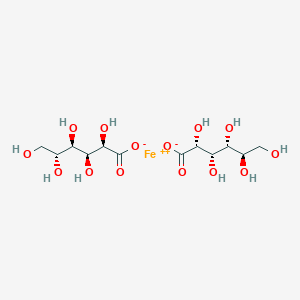
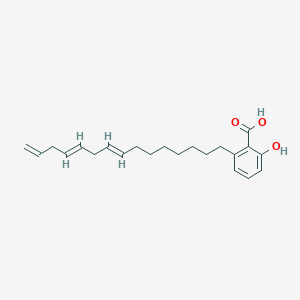
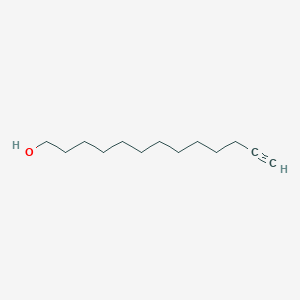

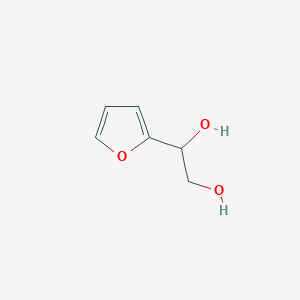
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
